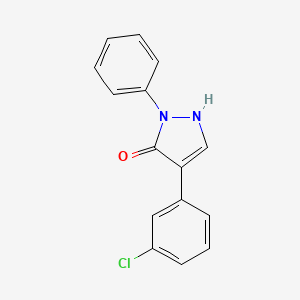

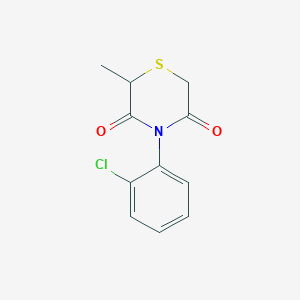

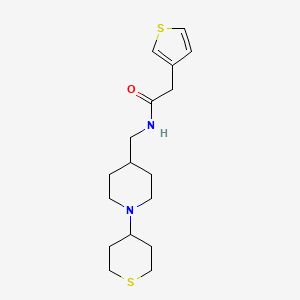

![molecular formula C16H14ClN3O2S B2399612 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897479-92-4](/img/structure/B2399612.png)

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a benzothiazole ring, which is a heterocyclic compound that is often found in drugs and other bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the colorimetric assays established weak COX-1 inhibitory activity of compounds 8 (a–e) and 9 (a–e) compared to the selective COX-1 inhibitor (indomethacin, IC 50 =0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 =5.12 μM) .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamide 8c has a melting point of 210–214 C .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the notable applications of compounds related to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is in corrosion inhibition. Studies have shown that derivatives such as 4-4-ABPFM and 4-4-APFM are effective in inhibiting the corrosion of mild steel in acidic mediums. These compounds, prepared through condensation and reduction reactions, exhibit significant inhibition efficiency, reaching up to 80% for 4-4-ABPFM and 73% for 4-4-APFM. The optimum efficiency is observed at a concentration of 100 ppm over two hours at room temperature. Their behavior as mixed inhibitors with dominant cathodic inhibition and adherence to Langmuir adsorption isotherm has been highlighted. Surface improvements due to the formation of protective thin layer films on mild steel have been observed using scanning electron microscopy (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antimicrobial Activities

Derivatives of this compound have been explored for their antimicrobial properties. For instance, compounds synthesized from furan-2-carbohydrazide, including 1,2,4-triazole derivatives converted to Mannich bases with secondary amines like piperazine, have demonstrated antimicrobial activities against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Anti-Mycobacterial Potential

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a promising anti-mycobacterial chemotype. Structurally diverse benzo[d]thiazole-2-carboxamides have shown potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds within this category exhibited MICs in the low μM range, with low cytotoxicity. A statistically reliable CoMFA model has supported these findings, highlighting their therapeutic index and potential as anti-tubercular agents (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Anticancer and Antiangiogenic Effects

Certain thioxothiazolidin-4-one derivatives, synthesized by coupling amines containing moieties like piperazine with specific acids, have displayed notable anticancer and antiangiogenic effects. These compounds have demonstrated efficacy in reducing tumor volume and cell number, prolonging the lifespan of mice with Ehrlich Ascites Tumor (EAT), and exhibiting strong antiangiogenic properties. They have shown potential as candidates for anticancer therapy with capabilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzothiazole and piperazine derivatives, have been reported to act as dopamine and serotonin antagonists . They are used as antipsychotic drug substances .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (possibly dopamine and serotonin receptors) and induce changes that lead to its therapeutic effects .

Pharmacokinetics

A structurally similar compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Similar compounds have shown anti-inflammatory properties , suggesting that this compound might also have similar effects.

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of similar compounds could involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Eigenschaften

IUPAC Name |

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGVRGDHAKMXDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

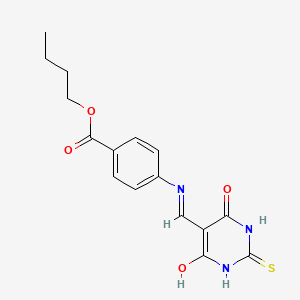

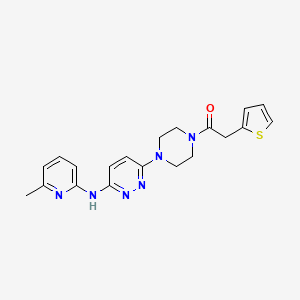

![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)

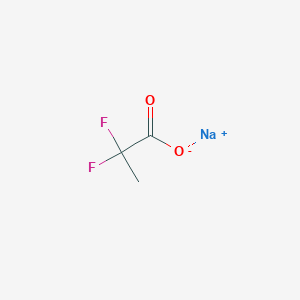

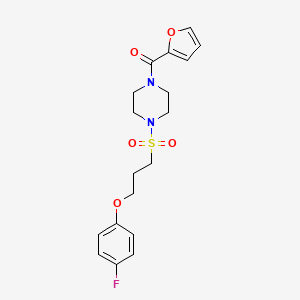

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)

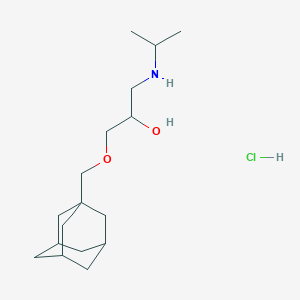

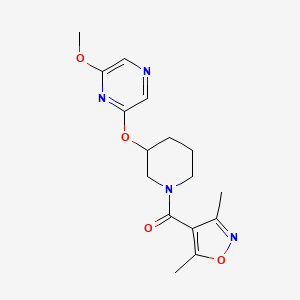

![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)

![N-(3,5-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2399547.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2399550.png)